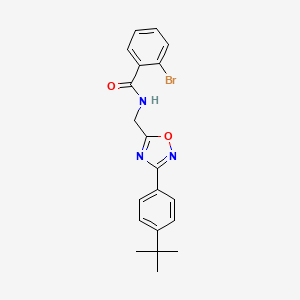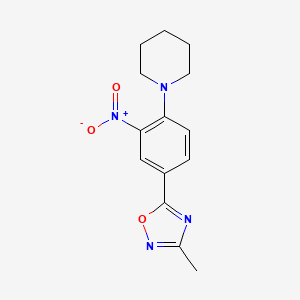
2-bromo-N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is a derivative of benzamide and contains a 1,2,4-oxadiazole ring that is substituted with a tert-butylphenyl group and a bromine atom. The unique structure of this compound makes it an attractive target for synthesis and investigation.
Mécanisme D'action
The mechanism of action of 2-bromo-N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is not fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in cell division, which ultimately leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 2-bromo-N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has also been shown to have other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties and can inhibit the activity of enzymes involved in inflammation. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has a unique structure that makes it an attractive target for investigation. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the investigation of 2-bromo-N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. One area of interest is the development of new cancer treatments based on this compound. Additionally, further investigation into the mechanism of action of this compound could provide valuable insights into the processes involved in cancer cell growth and division. Finally, the investigation of the antibacterial and antifungal properties of this compound could lead to the development of new antimicrobial agents.
Méthodes De Synthèse
The synthesis of 2-bromo-N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves the reaction of 4-tert-butylphenylhydrazine with 2-bromoacetophenone in the presence of sodium hydroxide. The resulting product is then reacted with benzoyl chloride and potassium carbonate to form the final compound. The synthesis of this compound is relatively simple and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
2-bromo-N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
2-bromo-N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-20(2,3)14-10-8-13(9-11-14)18-23-17(26-24-18)12-22-19(25)15-6-4-5-7-16(15)21/h4-11H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXONBOYZHKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7714018.png)



![N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714035.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)


![N-(3-chloro-4-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7714085.png)



